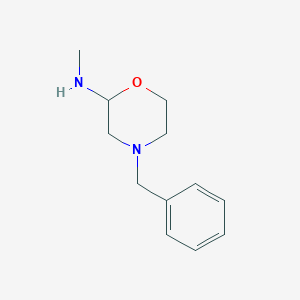

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine

描述

(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine (CAS: 110859-47-7) is a heterocyclic amine with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . It features a six-membered 1,4-oxazinan ring substituted with a benzyl group at the 4-position and a methylamine moiety at the 2-position. Key physicochemical properties include:

- Density: 1.076 g/cm³

- Boiling Point: 120–122°C (at 0.5 mmHg)

- pKa: 9.37 ± 0.29 (predicted)

- Storage: Requires protection from light, inert atmosphere, and room temperature .

The compound is classified as an irritant (Xi) with risk code 34 (causes burns) and necessitates safety measures such as gloves and eye protection during handling .

属性

分子式 |

C12H18N2O |

|---|---|

分子量 |

206.28 g/mol |

IUPAC 名称 |

4-benzyl-N-methylmorpholin-2-amine |

InChI |

InChI=1S/C12H18N2O/c1-13-12-10-14(7-8-15-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |

InChI 键 |

NPKVDYWUIWEXHR-UHFFFAOYSA-N |

规范 SMILES |

CNC1CN(CCO1)CC2=CC=CC=C2 |

产品来源 |

United States |

科学研究应用

Pharmaceutical Research and Development

-

Drug Development :

- The compound has been noted for its potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases .

- Studies indicate that derivatives of this compound may exhibit agonistic effects on PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which is crucial in regulating fatty acid metabolism and glucose homeostasis. Such properties suggest its utility in treating metabolic disorders and inflammation-related conditions .

-

Synthesis of Organic Compounds :

- (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine serves as a precursor for synthesizing more complex organic molecules. It can be utilized in creating various heterocyclic compounds that are essential in medicinal chemistry .

- The compound's ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry, potentially leading to the discovery of novel pharmacological agents.

Biochemical Research

- Mechanistic Studies :

- Research has demonstrated that the compound can be involved in molecular docking studies to predict interactions with biological targets. This is particularly relevant in the context of drug design where understanding ligand-receptor interactions is critical for developing effective therapies .

- The compound's structural characteristics allow it to be explored in various biochemical pathways, contributing to a better understanding of metabolic processes at the molecular level.

Case Studies and Experimental Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine with analogous compounds:

Key Differences and Implications

Ring Structure and Reactivity

- The oxazinan ring in the target compound is a six-membered heterocycle with one oxygen and one nitrogen atom, offering moderate basicity (pKa ~9.37) . In contrast, benzyl(methyl)(oxiran-2-ylmethyl)amine (CAS 14321-26-7) contains a three-membered epoxide ring, which is highly strained and reactive .

Functional Group Influence

- The methylamine group in the target compound distinguishes it from sulfur-containing analogs like 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine , where sulfur substitution alters electronic properties and metabolic stability .

准备方法

Procedure and Optimization

A mixture of 4-benzylaminoethanol (1.0 equiv) and methyl glyoxalate (1.2 equiv) in methanol undergoes stirring at 60°C for 12 h in the presence of 10% Pd/C under 50 psi H₂. The reaction proceeds via imine intermediate formation, followed by hydrogenolytic cyclization to yield the oxazinan ring. Post-reduction, the methyl ester is hydrolyzed to a hydroxymethyl group, which is subsequently converted to methylamine via a Curtius rearrangement or Gabriel synthesis.

Key Data:

Cross-Dehydrogenative Coupling (CDC) with Malonate Esters

Ionic liquid-mediated CDC reactions, as demonstrated for benzoxazinones, are adaptable to oxazinan synthesis. Here, a benzyl-protected amino alcohol couples with dimethyl malonate under oxidative conditions to form the C(sp³)–C(sp³) bond at the 2-position.

Catalytic System and Mechanism

The reaction employs [omim]FeCl₄ (1-butyl-3-methylimidazolium tetrachloridoferrate) as both solvent and catalyst, with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidant. The mechanism involves single-electron transfer (SET) from the amino alcohol to Fe³⁰, generating a radical cation that undergoes dehydrogenative coupling with malonate. Subsequent hydrolysis and amination yield the methylamine group.

Reaction Conditions:

-

Temperature: 60°C

-

Time: 1–2 h

-

Yield: 85–90% (after hydrolysis)

Solid-Phase Synthesis Using HBTU Activation

Adapting peptide coupling strategies, 4-(benzylamino)benzylamine is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, facilitating cyclization to form the oxazinan ring.

Stepwise Cyclization and Functionalization

-

Activation: 4-(Benzylamino)benzylamine (1.0 equiv) reacts with HBTU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at 25°C for 30 min.

-

Cyclization: Heating to 80°C for 8 h induces intramolecular amide bond formation, yielding the 1,4-oxazinan-2-carboxamide.

-

Reduction: The carboxamide is reduced with LiAlH₄ to the methylamine derivative.

Optimization Notes:

N-Alkylation of Oxazinan Precursors

Selective N-methylation methodologies are applied to oxazinan intermediates. A nitroso-containing oxazinan reacts with methylboronic acid in the presence of triethyl phosphite, achieving mono-N-methylation without over-alkylation.

Catalytic Methylation Protocol

A solution of 2-nitroso-4-benzyl-1,4-oxazinan (1.0 equiv) and methylboronic acid (1.5 equiv) in toluene is stirred with P(OEt)₃ (20 mol%) at 100°C for 6 h. The nitroso group acts as an electrophilic trap, directing methyl group insertion at the 2-position.

Performance Metrics:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Reductive Amination | 68–72 | Scalability | Multi-step, requires high-pressure |

| CDC Coupling | 85–90 | Atom economy, recyclable catalyst | Limited to malonate derivatives |

| HBTU Cyclization | 78 | Mild conditions | Costly reagents (HBTU, DIPEA) |

| N-Alkylation | 82 | High selectivity | Requires nitroso precursor |

Characterization and Validation

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

Chromatography :

常见问题

Basic Questions

Q. What are the optimal synthetic routes for (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiourea derivatives, formaldehyde, and methylamine. For example, refluxing 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea with formaldehyde and methylamine in ethanol for 4–6 hours yields oxadiazinane/thiones derivatives. Monitoring via TLC and purification via silica gel column chromatography (60% ethyl acetate/hexane) are critical for yield optimization. Adjusting molar ratios (e.g., formaldehyde excess) and solvent polarity can mitigate side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 206.1266508), while H and C NMR elucidate structural features like benzyl and oxazinan-methylamine moieties. IR spectroscopy identifies functional groups (e.g., C-N stretches). For metabolites, LC-MS/MS with methylamine-enriched mobile phases enhances detection sensitivity .

Q. What are the known biological targets or enzyme interactions of this compound?

- Methodological Answer : Preliminary screening data suggest activity against species like Sp1 and Sp2 (e.g., Entry 3b: 19, 5, 2, 5, 9). Target identification requires enzyme inhibition assays (e.g., cholinesterase or lipoxygenase inhibition) and docking studies. Cross-validation with orthogonal assays (e.g., fluorescence polarization) reduces false positives .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Methylamine derivatives are prone to hydrolysis under acidic conditions; buffered solutions (pH 6–8) and inert atmospheres (N) improve stability. Thermal gravimetric analysis (TGA) determines decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

- Methodological Answer : Contradictory activity data (e.g., Entry 3c vs. 3d in Sp3 assays) may arise from assay-specific interference (e.g., solvent-DMSO interactions). Normalize results to positive controls (e.g., doxorubicin) and use counter-screens (e.g., cytotoxicity assays on HEK293 cells). Statistical tools like Grubbs’ test identify outliers, while meta-analysis of dose-response curves clarifies potency trends .

Q. What computational models predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer : Density functional theory (DFT) models predict reaction pathways (e.g., nucleophilic substitution at the oxazinan ring). Molecular dynamics simulations (e.g., GROMACS) assess binding to targets like acetylcholine esterase. For solvent interactions, COSMO-RS models correlate with experimental solubility data .

Q. What strategies mitigate by-product formation during synthesis?

- Methodological Answer : By-products like unreacted thiourea or formaldehyde adducts can be minimized via stepwise addition of reagents and controlled reflux temperatures. Quenching with methylamine (post-reaction) neutralizes residual formaldehyde. Process analytical technology (PAT) tools, like in-situ FTIR, enable real-time monitoring .

Q. How can purification methods be optimized for this compound given its physicochemical properties?

- Methodological Answer : Silica gel chromatography (60–100 mesh) with gradient elution (ethyl acetate/hexane) effectively separates polar by-products. For scale-up, switch to preparative HPLC (C18 column, acetonitrile/water). Solubility in DMF or dichloromethane aids crystallization; fractional freezing improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。